3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone

Description

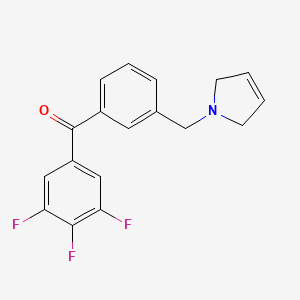

3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a pyrrolinomethyl group at the 3' position and three fluorine atoms at the 3, 4, and 5 positions on the adjacent benzene ring.

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h1-5,8-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJECGIMUWZIMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643510 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-64-9 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with a pyrrolinomethyl precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, reaction optimization, product isolation, and purification.

Chemical Reactions Analysis

Types of Reactions

3’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluorobenzophenone core allows for substitution reactions, where functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Isomerism

Position of Pyrrolinomethyl Group The position of the pyrrolinomethyl substituent significantly impacts electronic and steric properties:

- 3'-Pyrrolinomethyl derivatives (target compound): The substituent at the 3' position creates moderate steric hindrance and polarizes the benzene ring via electron donation from the pyrrolidine nitrogen .

Table 1: Positional Isomers of Pyrrolinomethyl-Trifluorobenzophenone

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3'-(3-Pyrrolinomethyl)-3,4,5-Trifluorobenzophenone | 3' | C₁₈H₁₆F₃NO | 333.36 (estimated) |

| 2'-Pyrrolidinomethyl-3,4,5-Trifluorobenzophenone | 2' | C₁₈H₁₆F₃NO | 333.36 |

| 4'-Pyrrolidinomethyl-3,4,5-Trifluorobenzophenone | 4' | C₁₈H₁₆F₃NO | 333.36 |

Variation in Nitrogen-Containing Moieties

Replacing pyrrolidine with other heterocycles modifies electronic properties:

- 3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone: The morpholine group introduces an oxygen atom, improving hydrophilicity and hydrogen-bonding capacity (molecular weight: 335.33) .

Table 2: Impact of Heterocyclic Substituents

| Compound Name | Heterocycle | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3'-Pyrrolinomethyl-3,4,5-Trifluorobenzophenone | Pyrrolidine | 333.36 | Moderate basicity, solubility |

| 3'-Piperidinomethyl-3,4,5-Trifluorobenzophenone | Piperidine | 333.36 | Higher steric bulk |

| 3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone | Morpholine | 335.33 | Enhanced hydrophilicity |

Halogen Substitution Effects

Replacing fluorine with other halogens alters electronic and steric profiles:

- 2,4-Dichloro-3'-(3-Pyrrolinomethyl)Benzophenone: Chlorine atoms (stronger electron-withdrawing groups) increase electrophilicity but reduce metabolic stability compared to fluorine .

Radical Scavenging Activity Trends

Evidence from related benzophenones (e.g., methoxy-substituted analogs) reveals:

- Para-substituted derivatives exhibit higher radical scavenging activity than ortho or meta isomers due to optimal resonance stabilization of radicals .

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity of NH groups, improving hydrogen atom transfer efficiency in radical quenching .

Table 3: Antioxidant Activity of Selected Analogs

Biological Activity

3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and a pyrrolinomethyl moiety attached to a benzophenone core, which is significant for its biological activity. The molecular formula is C16H14F3N, and it possesses unique physicochemical properties that influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within the body. Research indicates that it may act as an inhibitor or modulator of various signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes linked to disease pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Neuroprotective Effects : Evidence indicates potential benefits in neurodegenerative conditions by modulating oxidative stress.

- Antimicrobial Properties : Some studies have reported activity against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Reduction in oxidative stress markers | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Studies

Several case studies have explored the therapeutic potential of this compound.

Case Study 1: Antitumor Efficacy

A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection in Animal Models

In vivo experiments using rodent models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent.

Research Findings

Recent findings highlight the following aspects:

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal models.

- Safety Profile : Toxicity assessments have shown minimal adverse effects at therapeutic doses.

- Synergistic Effects : Combination therapies with other agents have demonstrated enhanced efficacy against tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.